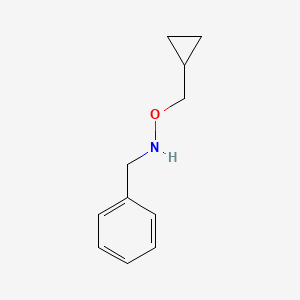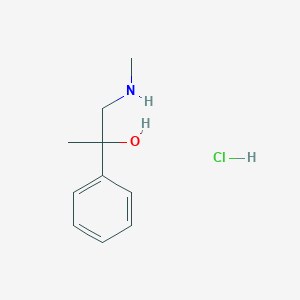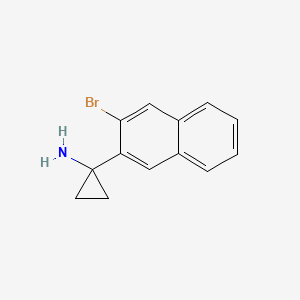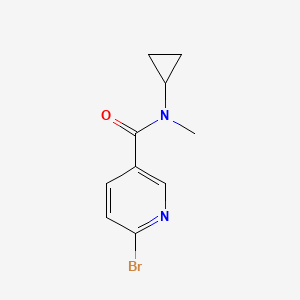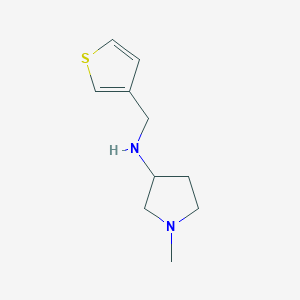
tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate: is a chemical compound with the empirical formula C10H17NO3. It belongs to the class of azetidine derivatives and contains a tert-butyl group, an ethynyl group, and a fluorophenoxy moiety .
Vorbereitungsmethoden
The synthetic routes for this compound involve the following steps:
Fluorination: The fluorophenoxy group can be incorporated using fluorination reagents.
Azetidine Formation: The tert-butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate is formed by cyclization of the appropriate precursor .
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield different derivatives.
Substitution: Substitution reactions at the azetidine ring or other functional groups are possible. Common reagents and conditions depend on the specific reaction type and desired outcome.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate serves as a building block for designing novel molecules.
Biology: It might be used in drug discovery or as a probe for biological studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
and tert-butyl 4-(3-ethynyl-2-fluorophenyl)piperazin-1-carboxylate . These compounds share some structural features but differ in substituents and ring size.
Eigenschaften
Molekularformel |
C16H18FNO3 |
|---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
tert-butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H18FNO3/c1-5-11-6-7-14(13(17)8-11)20-12-9-18(10-12)15(19)21-16(2,3)4/h1,6-8,12H,9-10H2,2-4H3 |
InChI-Schlüssel |
DUBMCZJJRMOCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C#C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
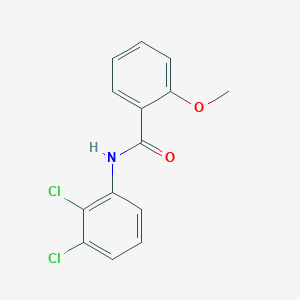


![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
